molecular formula C10H11N5O4S B2434656 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 1020977-13-2

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2434656
CAS No.: 1020977-13-2
M. Wt: 297.29
InChI Key: XCGVPQKBKGOGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a synthetic compound with intriguing chemical properties and potential applications in various fields, such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes both a pyrimidine and oxadiazole moiety, contributing to its diverse reactivity and functionality.

Preparation Methods

Synthetic routes and reaction conditions: This compound can be synthesized through a multi-step process involving several intermediate reactions. One common method involves the following steps:

  • Synthesis of 2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl intermediate:

    • Starting from a suitable precursor like uracil.

    • Reacting with ethyl chloroacetate under reflux conditions to form the 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl intermediate.

  • Formation of the oxadiazole ring:

    • The intermediate is then treated with hydrazine hydrate to form the corresponding hydrazide.

    • The hydrazide undergoes cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring.

  • Thioacetamide linkage:

    • The oxadiazole intermediate is then reacted with chloroacetyl chloride in the presence of a base, followed by reaction with thiourea to form the thioacetamide linkage.

Industrial production methods:

  • Scaling up the synthetic process involves optimizing the reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity.

  • Advanced purification techniques such as recrystallization and chromatography may be used to isolate the final product.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly on the sulfur atom, leading to sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions may target the oxadiazole ring or the carbonyl groups in the pyrimidine moiety.

  • Substitution: Nucleophilic substitution reactions can occur at the thioacetamide group, allowing for modification of the compound's structure.

Common reagents and conditions:

  • Oxidation: Hydrogen peroxide, peracids.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Various nucleophiles under mild to moderate conditions.

Major products formed:

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Reduced oxadiazole or pyrimidine derivatives.

  • Substitution products: Modified thioacetamide compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Employed in studies of reaction mechanisms involving oxadiazole and pyrimidine derivatives.

Biology:

  • Investigated for its potential biological activity, including antibacterial, antifungal, and antiviral properties.

  • Studies on its interaction with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for potential therapeutic applications, such as anticancer agents.

  • Evaluated for its pharmacokinetics and pharmacodynamics properties.

Industry:

  • Potential use in the development of new materials with specific properties.

  • Application in agrochemicals and pesticides.

Comparison with Similar Compounds

  • 5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazole-2-thiol

  • 2-((5-(2-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

  • 2-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

This compound’s distinct structural features make it a versatile and valuable molecule for research and potential applications across various scientific fields. Let me know if this answers your question!

Properties

IUPAC Name

2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O4S/c11-6(16)5-20-10-14-13-8(19-10)2-4-15-3-1-7(17)12-9(15)18/h1,3H,2,4-5H2,(H2,11,16)(H,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGVPQKBKGOGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.